![molecular formula C10H15NO3 B588162 5-(2-Aminoethyl)-2,3-dimethoxyphenol CAS No. 16046-07-4](/img/structure/B588162.png)
5-(2-Aminoethyl)-2,3-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-2,3-dimethoxyphenol, also known as 5-AEDMP, is an organic compound that has been widely studied in recent years due to its potential applications in medical and scientific research. 5-AEDMP is a derivative of phenol and is a key intermediate in the synthesis of many drugs. It is also used as a building block for other organic compounds. In
Scientific Research Applications
Antioxidant Synthesis and Application
- Enzymatic Modification for Antioxidant Properties : 2,6-Dimethoxyphenol, a phenolic compound related to 5-(2-Aminoethyl)-2,3-dimethoxyphenol, has been investigated for its potential as an antioxidant. A study demonstrated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce dimers with higher antioxidant capacity than the original substrate. This synthesis has implications for creating bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Solid-Phase Synthesis in Chemistry
- Preparation for Linkers and Resins : 4-Formyl-3,5-dimethoxyphenol, another derivative, plays a crucial role as a synthetic intermediate in preparing the BAL family of acid-labile linkers and resins. These linkers and resins are significant for the solid-phase synthesis of peptides and non-peptides, demonstrating the versatility of dimethoxyphenol derivatives in synthetic chemistry (Jin et al., 2001).
Pharmacological Research
- Synthesis of Bioactive Molecules : The synthesis of 1,4-benzothiazepine derivatives, including 2′-aminoethyl-3,4-dimethoxy-phenyl sulfide, has been investigated for their potential biological activities. These derivatives demonstrate the chemical diversity and potential pharmacological applications of dimethoxyphenol compounds (Szabo et al., 1987).
Material Science and Polymer Research
- Polyimide Synthesis : Research on the synthesis of hyperbranched aromatic polyimides using dimethoxyphenol derivatives shows applications in materials science. These polyimides, synthesized from monomers like 3,5-dimethoxyphenol, are used for advanced materials with specific properties (Yamanaka et al., 2000).
Mechanism of Action
Target of Action
It is structurally similar to tryptamine , a metabolite of the essential amino acid tryptophan . Tryptamine has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems .
Mode of Action
Tryptamine, for instance, activates trace amine-associated receptors, which in turn regulate the activity of dopaminergic, serotonergic, and glutamatergic systems .
Biochemical Pathways
Tryptamine, a structurally similar compound, has been shown to activate trace amine-associated receptors, which regulate the activity of dopaminergic, serotonergic, and glutamatergic systems . This suggests that 5-(2-Aminoethyl)-2,3-dimethoxyphenol may affect similar pathways.
Result of Action
For instance, tryptamine has been shown to regulate the activity of dopaminergic, serotonergic, and glutamatergic systems, which are involved in mood regulation, cognition, reward, learning, memory, and numerous physiological processes .
properties
IUPAC Name |
5-(2-aminoethyl)-2,3-dimethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-6-7(3-4-11)5-8(12)10(9)14-2/h5-6,12H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKPJPTZKPCMKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659481 |
Source
|
Record name | 5-(2-Aminoethyl)-2,3-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16046-07-4 |
Source
|
Record name | 5-(2-Aminoethyl)-2,3-dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16046-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Aminoethyl)-2,3-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.